1-(2-Naphthyl)-2-thiourea

Description

Properties

IUPAC Name |

naphthalen-2-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGVEGFEGJLZDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187558 |

Source

|

| Record name | Thiourea, 2-naphthalenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3394-04-5 |

Source

|

| Record name | N-2-Naphthalenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3394-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(2-naphthyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003394045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea, 2-naphthalenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-naphthyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Naphthylthiourea Scaffolds

An In-depth Technical Guide to the Synthesis of 1-(2-Naphthyl)-2-thiourea

Prepared by: Gemini, Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the thiourea functional group serves as a uniquely versatile structural motif. Its hydrogen-bonding capabilities, ability to chelate metals, and role as a precursor for synthesizing complex heterocycles make it a cornerstone of drug design and catalyst development.[1] When incorporated with a naphthyl ring system, as in 1-(2-Naphthyl)-2-thiourea, the resulting molecule gains distinct properties of rigidity, lipophilicity, and aromaticity. This guide provides a comprehensive, field-proven protocol for the synthesis of 1-(2-Naphthyl)-2-thiourea, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a robust and reproducible outcome. This document is intended for researchers and professionals engaged in chemical synthesis and drug development, offering a self-validating framework for producing this valuable chemical intermediate.

Synthesis Strategy: A Two-Step Approach to Purity and Yield

The most reliable and widely adopted method for synthesizing N-substituted thioureas is the nucleophilic addition of an amine to an isothiocyanate.[2][3] This pathway is favored for its high yields and the great structural diversity it allows.[2] Therefore, our core strategy is a two-step process:

-

Preparation of the Key Intermediate: Synthesis of 2-naphthyl isothiocyanate from 2-naphthylamine.

-

Formation of the Thiourea: Reaction of 2-naphthyl isothiocyanate with ammonia to yield the target compound, 1-(2-Naphthyl)-2-thiourea.

This bifurcated approach allows for the isolation and purification of the isothiocyanate intermediate, which is crucial for minimizing side reactions and ensuring the high purity of the final product.

Figure 1: High-level experimental workflow for the two-step synthesis of 1-(2-Naphthyl)-2-thiourea.

The Underlying Chemistry: Mechanism of Thiourea Formation

The core of this synthesis lies in a classic nucleophilic addition reaction. The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The nitrogen atom in ammonia, possessing a lone pair of electrons, acts as the nucleophile.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair on the ammonia nitrogen attacks the electrophilic carbon of the isothiocyanate.

-

Intermediate Formation: This attack breaks the C=N pi bond, pushing electrons onto the isothiocyanate nitrogen, forming a zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the ammonium nitrogen to the negatively charged nitrogen, neutralizing the intermediate.

-

Final Product: The stable 1-(2-Naphthyl)-2-thiourea is formed.

This reaction is generally efficient and proceeds readily under mild conditions.[3]

Caption: Reaction mechanism for the formation of 1-(2-Naphthyl)-2-thiourea.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to be a self-validating system, where the purity of intermediates and the final product are assessed at critical junctures.

Materials and Reagents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purpose | Key Hazard(s) |

| 2-Naphthylamine | C₁₀H₉N | 143.19 | Starting Material | Toxic, Carcinogen |

| Carbon Disulfide | CS₂ | 76.14 | Thiocarbonyl Source | Flammable, Toxic |

| Triethylamine | (C₂H₅)₃N | 101.19 | Base | Flammable, Corrosive |

| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | Volatile, Irritant |

| Ammonia | NH₃ | 17.03 | Nucleophile | Corrosive, Irritant |

| Ethanol | C₂H₅OH | 46.07 | Recrystallization Solvent | Flammable |

Step 1: Synthesis of 2-Naphthyl Isothiocyanate

This procedure is adapted from established methods for converting primary amines to isothiocyanates using carbon disulfide.[4]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-naphthylamine (7.16 g, 0.05 mol) in 100 mL of dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.

-

Causality Note: The reaction is cooled initially to control the exothermic reaction between the amine and carbon disulfide and to minimize the formation of byproducts.

-

-

Reagent Addition: While stirring vigorously, add triethylamine (7.6 mL, 0.055 mol) to the solution. Subsequently, add carbon disulfide (3.3 mL, 0.055 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Expertise Insight: The triethylamine acts as a base to deprotonate the initially formed dithiocarbamic acid, generating the dithiocarbamate salt in situ.

-

-

Decomposition to Isothiocyanate: Once the addition is complete, continue stirring at 0-5 °C for 1 hour. Then, add a solution of a suitable desulfurization agent (e.g., tosyl chloride, 10.5 g, 0.055 mol) in 20 mL of dichloromethane dropwise. Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting amine.

-

Workup and Isolation: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification of Intermediate: The crude 2-naphthyl isothiocyanate can be purified by vacuum distillation or by recrystallization from hexane to yield a solid product. This step is critical for obtaining a high-purity final product.

Step 2: Synthesis of 1-(2-Naphthyl)-2-thiourea

-

Reaction Setup: Dissolve the purified 2-naphthyl isothiocyanate (e.g., 9.26 g, 0.05 mol, assuming 100% yield from Step 1) in 100 mL of ethanol in a 250 mL Erlenmeyer flask.

-

Ammonia Addition: To the stirred solution, add concentrated aqueous ammonia (28-30%, ~5.7 mL, ~0.075 mol) dropwise at room temperature. A white precipitate should begin to form almost immediately.[5][6]

-

Expertise Insight: Using a slight excess of ammonia ensures the complete conversion of the isothiocyanate. The reaction is typically rapid and highly exothermic, though the scale described here may not require external cooling.

-

-

Reaction Completion: Stir the resulting slurry at room temperature for 2 hours. Monitor the reaction by TLC to confirm the disappearance of the isothiocyanate spot.

-

Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL) to remove excess ammonia and salts, followed by a small amount of cold ethanol to facilitate drying.

-

Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.

Step 3: Purification by Recrystallization

The purity of the final compound is paramount. Recrystallization is an effective method for removing trace impurities.[7][8]

-

Solvent Selection: Ethanol is a suitable solvent for this compound. The solid should have high solubility in hot ethanol and low solubility in cold ethanol.[6][9]

-

Procedure: Place the crude 1-(2-Naphthyl)-2-thiourea in an appropriately sized Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Troubleshooting Note: If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot through a fluted filter paper to remove the charcoal and colored impurities.[10]

-

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Inducing slow crystallization is key to forming large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry to a constant weight.

Characterization and Validation

The identity and purity of the synthesized 1-(2-Naphthyl)-2-thiourea must be confirmed through analytical methods.

| Analysis Method | Expected Result |

| Melting Point | A sharp melting point consistent with literature values. |

| ¹H NMR | Signals corresponding to the naphthyl protons (aromatic region ~7.5-8.0 ppm) and the NH/NH₂ protons of the thiourea group. The NH₂ protons may appear as a broad singlet. |

| ¹³C NMR | A signal for the thiocarbonyl (C=S) carbon typically appears downfield (~180 ppm), along with signals for the aromatic carbons of the naphthyl ring. |

| FT-IR | Characteristic absorption bands for N-H stretching (~3100-3400 cm⁻¹), C=S stretching (~1300-1400 cm⁻¹), and aromatic C-H and C=C bonds. |

| Mass Spec (MS) | The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated mass of C₁₁H₁₀N₂S (202.28 g/mol ).[11][12] |

Safety and Handling

-

2-Naphthylamine: This is a known carcinogen and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Carbon Disulfide: Highly flammable and toxic. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

-

Isothiocyanates: These compounds are lachrymators and skin irritants. Handle with caution in a fume hood.[13]

-

General Precautions: Always wear appropriate PPE. Dispose of chemical waste according to institutional guidelines.

Conclusion

The two-step synthesis of 1-(2-Naphthyl)-2-thiourea via a 2-naphthyl isothiocyanate intermediate represents a robust and reliable method for producing this valuable compound. By understanding the chemical principles behind each step—from the initial nucleophilic attack to the final purification—researchers can troubleshoot issues and consistently achieve high yields of a pure product. The validation of the final compound through rigorous characterization is a non-negotiable step that upholds the integrity of the scientific process and ensures the suitability of the material for downstream applications in research and development.

References

-

Taylor & Francis Online. (n.d.). Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. Retrieved from [Link]

-

PubMed Central (PMC). (2017, September 1). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Naphthyl)-2-thiourea. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Naphthylthiourea. Retrieved from [Link]

-

PubChem. (n.d.). Alpha-Naphthylthiourea. Retrieved from [Link]

-

ACS Publications. (2022, February 9). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Naphthylthiourea, a- | Request PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHYL ISOTHIOCYANATE. Retrieved from [Link]

-

Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-naphthyl)-2-thiourea (C11H10N2S). Retrieved from [Link]

-

Wikiwand. (n.d.). Α-Naphthylthiourea. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022, February 9). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. Retrieved from [Link]

-

ACS Publications. (2016, June 3). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. The Journal of Organic Chemistry. Retrieved from [Link]

-

Chemchart. (n.d.). 1-(1-Naphthyl)-2-thiourea (86-88-4). Retrieved from [Link]

-

PubMed. (n.d.). Studies on the mechanism of toxicity and of development of tolerance to the pulmonary toxin, alpha-naphthylthiourea (ANTU). Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

- (Reference not used in text)

-

Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

- (Reference not used in text)

- (Reference not used in text)

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

- (Reference not used in text)

- (Reference not used in text)

- (Reference not used in text)

- (Reference not used in text)

- (Reference not used in text)

- (Reference not used in text)

- (Reference not used in text)

Sources

- 1. annexechem.com [annexechem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. tandfonline.com [tandfonline.com]

- 6. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wikiwand.com [wikiwand.com]

- 10. chemistry-solutions.com [chemistry-solutions.com]

- 11. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 1-(2-naphthyl)-2-thiourea (C11H10N2S) [pubchemlite.lcsb.uni.lu]

- 13. ALPHA-NAPHTHYLISOTHIOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Naphthyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 1-(2-Naphthyl)-2-thiourea is a polar organic compound featuring a naphthalene ring system linked to a thiourea functional group. While its close isomer, 1-(1-naphthyl)-2-thiourea (ANTU), is a well-documented rodenticide, the physicochemical properties of the 2-naphthyl isomer are less reported in publicly available literature. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 1-(2-Naphthyl)-2-thiourea, alongside detailed, field-proven experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiourea derivatives in drug discovery and development.

Introduction: The Significance of Naphthylthioureas in Medicinal Chemistry

Thiourea and its derivatives are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse range of biological activities. These activities include, but are not limited to, antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of aromatic moieties, such as the naphthalene ring system, can significantly influence the lipophilicity, steric bulk, and electronic properties of the molecule, thereby modulating its biological activity and pharmacokinetic profile.

While the 1-naphthyl isomer of thiourea is known for its toxicity, the 2-naphthyl analogue, 1-(2-Naphthyl)-2-thiourea, presents an intriguing scaffold for further investigation in drug discovery programs. A thorough understanding of its fundamental physicochemical properties is a prerequisite for any such endeavor, guiding aspects from synthesis and purification to formulation and biological screening.

Molecular Structure and Identification

The foundational identity of 1-(2-Naphthyl)-2-thiourea is established by its molecular structure and associated identifiers.

| Property | Value | Source |

| IUPAC Name | naphthalen-2-ylthiourea | PubChem[1] |

| Molecular Formula | C₁₁H₁₀N₂S | PubChem[1] |

| Molecular Weight | 202.28 g/mol | PubChem[1] |

| CAS Number | 3394-04-5 | PubChem[1] |

Synthesis of 1-(2-Naphthyl)-2-thiourea: A Practical Approach

The synthesis of 1-(2-Naphthyl)-2-thiourea can be reliably achieved through the reaction of 2-naphthylamine with a thiocyanate salt, such as ammonium thiocyanate, in an acidic medium. This method is a common and effective route for the preparation of N-arylthioureas.

Reaction Principle

The synthesis proceeds via the in situ formation of 2-naphthyl isothiocyanate from the reaction of 2-naphthylamine with thiocyanic acid (generated from ammonium thiocyanate and an acid). The highly reactive isothiocyanate intermediate is then attacked by the amino group of another 2-naphthylamine molecule (or ammonia, if present in excess), leading to the formation of the desired thiourea derivative.

Caption: Synthetic pathway for 1-(2-Naphthyl)-2-thiourea.

Experimental Protocol: Synthesis

Materials:

-

2-Naphthylamine

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Buchner funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthylamine in a suitable volume of ethanol.

-

Addition of Reagents: To this solution, add a molar equivalent of ammonium thiocyanate.

-

Acidification: Slowly add concentrated hydrochloric acid dropwise to the stirring mixture. The acid catalyzes the formation of the isothiocyanate intermediate.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Purification: The crude product is collected by vacuum filtration and washed with cold water to remove any remaining inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Drying: The purified crystals are then dried in a vacuum oven to remove any residual solvent.

Physicochemical Properties and Their Determination

A comprehensive understanding of the physicochemical properties of 1-(2-Naphthyl)-2-thiourea is essential for its application in drug development.

Melting Point

The melting point is a critical indicator of the purity of a crystalline solid. For a pure compound, the melting point should be sharp, typically within a 1-2°C range.

Expected Property: Based on analogous N-arylthiourea compounds, 1-(2-Naphthyl)-2-thiourea is expected to be a crystalline solid with a relatively high melting point, likely in the range of 150-200°C. The melting point of the isomeric 1-(1-naphthyl)-2-thiourea is reported to be around 198°C.

Experimental Protocol: Melting Point Determination (Capillary Method)

Caption: Workflow for melting point determination.

-

Sample Preparation: A small amount of the dry, crystalline 1-(2-Naphthyl)-2-thiourea is finely powdered.

-

Capillary Loading: A capillary tube is sealed at one end and the open end is tapped into the powdered sample to pack a small amount (2-3 mm in height).

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (initially rapid to find the approximate range, then slowly at 1-2°C per minute for an accurate measurement).

-

Observation: The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Solubility

Solubility is a crucial parameter that influences a drug's absorption and bioavailability. The "shake-flask" method is a standard technique for determining equilibrium solubility.

Expected Solubility Profile: Given the presence of the polar thiourea group capable of hydrogen bonding and the large, nonpolar naphthalene ring, 1-(2-Naphthyl)-2-thiourea is expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: An excess amount of 1-(2-Naphthyl)-2-thiourea is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1-(2-Naphthyl)-2-thiourea.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the chromophores present.

Expected Spectral Features: The naphthalene ring system is the primary chromophore in 1-(2-Naphthyl)-2-thiourea. It is expected to exhibit strong absorption bands in the UV region, typically between 200 and 400 nm. The thiourea group may also contribute to the overall spectrum.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: A dilute solution of 1-(2-Naphthyl)-2-thiourea is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

-

Blank Measurement: A spectrum of the pure solvent is recorded as a baseline.

-

Sample Measurement: The UV-Vis spectrum of the sample solution is recorded over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding absorbance values are determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Spectral Features:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the thiourea group.

-

C-H Stretching (Aromatic): Sharp peaks typically above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

Thioamide Bands: A series of characteristic bands for the thiourea moiety, including contributions from C-N stretching and N-H bending, often found in the 1300-1550 cm⁻¹ region.

-

C=S Stretching: The C=S stretching vibration is typically weak and appears in the fingerprint region, often coupled with other vibrations, making it difficult to assign definitively. It is generally expected in the 700-850 cm⁻¹ range.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: A small amount of the solid 1-(2-Naphthyl)-2-thiourea is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are the most common techniques.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet pattern in the downfield region (typically 7.0-8.5 ppm) corresponding to the protons of the naphthalene ring.

-

N-H Protons: Broad singlets in the downfield region (can vary significantly depending on the solvent and concentration, but often > 8.0 ppm). The integration of these peaks should correspond to the number of N-H protons.

Expected ¹³C NMR Spectral Features:

-

Thione Carbonyl (C=S): A characteristic peak in the very downfield region of the spectrum, typically around 180-200 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-150 ppm).

Experimental Protocol: NMR Spectroscopy

Caption: General workflow for NMR spectroscopy.

-

Sample Preparation: A few milligrams of 1-(2-Naphthyl)-2-thiourea are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Spectrum Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. For unambiguous peak assignment, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. The chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.

Potential Biological Activities and Future Directions

While the biological activities of 1-(2-Naphthyl)-2-thiourea are not as extensively studied as its 1-naphthyl isomer, the thiourea scaffold is a known pharmacophore with a wide range of therapeutic applications. The presence of the 2-naphthyl group may confer unique biological properties. Preliminary in-silico studies and in-vitro screening against various targets (e.g., kinases, proteases, microbial enzymes) could reveal potential therapeutic applications.

Future research should focus on the comprehensive biological evaluation of 1-(2-Naphthyl)-2-thiourea and its derivatives. This includes screening for anticancer, antimicrobial, and anti-inflammatory activities, as well as investigating their mechanism of action at the molecular level.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1-(2-Naphthyl)-2-thiourea and the experimental methodologies for their determination. While specific experimental data for this compound is limited in the current literature, this guide serves as a practical framework for its synthesis, purification, and comprehensive characterization. The information and protocols presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to further explore the potential of this and other novel thiourea derivatives.

References

-

PubChem. 1-(2-Naphthyl)-2-thiourea. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to 1-(2-Naphthyl)-2-thiourea: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Naphthyl)-2-thiourea, a molecule of interest in the field of medicinal chemistry. We will delve into its chemical identity, synthesis, and potential therapeutic applications, offering insights grounded in established scientific principles and methodologies.

Core Identification and Structural Elucidation

Chemical Identity:

| Identifier | Value | Source |

| Chemical Name | 1-(2-Naphthyl)-2-thiourea | PubChem |

| CAS Number | 3394-04-5 | [1] |

| Molecular Formula | C₁₁H₁₀N₂S | [1] |

| Molecular Weight | 202.28 g/mol | [1] |

| PubChem CID | 2829258 | [1] |

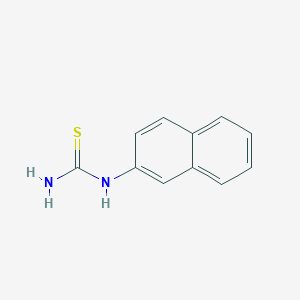

Chemical Structure:

The structure of 1-(2-Naphthyl)-2-thiourea is characterized by a naphthalene ring system linked to a thiourea moiety at the C-2 position. The thiourea group, with its thioamide functionality, is a key pharmacophore known for its diverse biological activities.

Caption: 2D Structure of 1-(2-Naphthyl)-2-thiourea

It is critical to distinguish 1-(2-Naphthyl)-2-thiourea from its isomer, 1-(1-Naphthyl)-2-thiourea (CAS Number: 86-88-4), also known as ANTU. ANTU is a well-documented rodenticide with significant toxicity, and its properties should not be conflated with the 2-naphthyl isomer.[2]

Synthesis of 1-(2-Naphthyl)-2-thiourea: A Representative Protocol

The synthesis of thiourea derivatives can be achieved through several established routes. A common and effective method involves the reaction of an amine with an isothiocyanate. The following is a representative protocol for the synthesis of 1-(2-Naphthyl)-2-thiourea, adapted from general procedures for similar compounds.

Reaction Scheme:

Caption: Synthetic workflow for 1-(2-Naphthyl)-2-thiourea.

Detailed Step-by-Step Methodology:

-

Formation of 2-Naphthylamine Hydrochloride:

-

In a fume hood, dissolve 2-naphthylamine in a suitable solvent such as ethanol.

-

Slowly add concentrated hydrochloric acid dropwise with stirring. The hydrochloride salt will precipitate.

-

Isolate the 2-naphthylamine hydrochloride by filtration, wash with cold ethanol, and dry under vacuum. The formation of the hydrochloride salt enhances the water solubility of the amine, facilitating the subsequent reaction.

-

-

Reaction with Ammonium Thiocyanate:

-

In a round-bottom flask equipped with a reflux condenser, prepare a solution of 2-naphthylamine hydrochloride in aqueous ethanol.

-

Add an equimolar amount of ammonium thiocyanate to the solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The thiocyanate ion acts as a nucleophile, attacking the amine to form the thiourea derivative.

-

-

Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 1-(2-Naphthyl)-2-thiourea.

-

Characterization Data (Representative):

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to aromatic protons of the naphthalene ring and protons of the thiourea moiety. |

| ¹³C NMR | Resonances for the naphthalene carbons and the characteristic thiocarbonyl carbon (C=S). |

| FT-IR (cm⁻¹) | N-H stretching, C=S stretching, and aromatic C-H and C=C stretching vibrations. |

| Mass Spec (m/z) | Molecular ion peak corresponding to [M+H]⁺. |

Potential Applications in Drug Development

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[3] While specific data for 1-(2-Naphthyl)-2-thiourea is limited, the known activities of related compounds suggest several potential therapeutic avenues.

3.1. Antimicrobial Activity

Thiourea derivatives have demonstrated significant potential as antimicrobial agents.[4] Their mechanism of action can involve the disruption of bacterial cell wall integrity and interference with essential metabolic pathways.[5]

Representative Antimicrobial Screening Protocol:

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are selected.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

A two-fold serial dilution of 1-(2-Naphthyl)-2-thiourea is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

3.2. Anticancer Activity

Many thiourea derivatives have been investigated for their anticancer properties.[6] Their proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7]

Illustrative Anticancer Screening Workflow:

Caption: Workflow for anticancer screening of thiourea derivatives.

Representative Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of 1-(2-Naphthyl)-2-thiourea for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curve.

Conclusion and Future Directions

1-(2-Naphthyl)-2-thiourea represents a molecule with potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies. Based on the known biological activities of the thiourea scaffold and related naphthalene-containing compounds, future research should focus on the systematic evaluation of its antimicrobial and anticancer properties. Elucidating its specific molecular targets and mechanisms of action will be crucial for its potential development as a therapeutic agent.

References

-

PubChem. (n.d.). 1-(2-Naphthyl)-2-thiourea. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 28). α-Naphthylthiourea. In Wikipedia. [Link]

-

Arafa, W. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(6), 5133–5146. [Link]

- Boyd, M. R., & Paull, K. D. (1995). Some practical considerations and applications of the National Cancer Institute in vitro anticancer drug discovery screen. Drug development research, 34(2), 91-109.

- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

-

Rana, P., et al. (2024). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 15(3), 738-753. [Link]

-

Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]

-

Ceylan, S., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 454-463. [Link]

-

Chen, D., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6794. [Link]

-

Gür, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6529. [Link]

- Shakeel, A., Altaf, A. A., Qureshi, A. M., & Badshah, A. (2015). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-6.

-

Wikipedia. (2023, December 2). 2-Naphthylamine. In Wikipedia. [Link]

-

Al-Salahi, R., & Al-Omar, M. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

PrepChem. (n.d.). Synthesis of 2-naphthylamine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. α-Naphthylthiourea - Wikipedia [en.wikipedia.org]

- 3. Alpha-Naphthylthiourea | C11H10N2S | CID 736366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempap.org [chempap.org]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1-(2-Naphthyl)-2-thiourea: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 1-(2-Naphthyl)-2-thiourea, a compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of solubility in determining the bioavailability, formulation, and efficacy of potential therapeutic agents, this document offers a detailed analysis of the theoretical and practical aspects of its dissolution in various solvent systems. This resource is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of 1-(2-Naphthyl)-2-thiourea and its Solubility

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including potential anticancer, antiviral, and antibacterial properties. The 1-(2-Naphthyl)-2-thiourea scaffold, incorporating a bulky naphthyl group, presents unique physicochemical properties that are crucial to understand for its advancement as a potential drug candidate. Solubility is a fundamental parameter that governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of its solubility in different solvents is therefore paramount for rational drug design, formulation development, and the design of effective synthetic and purification strategies.

Theoretical Framework: Factors Governing the Solubility of 1-(2-Naphthyl)-2-thiourea

The solubility of 1-(2-Naphthyl)-2-thiourea is a complex interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational understanding, where the polarity of the solute and solvent are key determinants.

The 1-(2-Naphthyl)-2-thiourea molecule possesses distinct structural features that influence its solubility:

-

The Naphthyl Group: This large, aromatic, and nonpolar moiety contributes to the molecule's lipophilicity, suggesting a preference for less polar organic solvents.

-

The Thiourea Moiety (-NH-C(=S)-NH-): This functional group is polar and capable of acting as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the sulfur atom). This duality allows for interactions with a range of protic and aprotic polar solvents.

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Visualizing Molecular Interactions

The following diagram illustrates the key molecular features of 1-(2-Naphthyl)-2-thiourea that dictate its interactions with solvent molecules.

Caption: Key molecular features of 1-(2-Naphthyl)-2-thiourea influencing solvent interactions.

Solubility Profile of Naphthyl-Thiourea Analogs

| Solvent | Compound | Solubility | Temperature (°C) |

| Water | 1-(1-Naphthyl)-2-thiourea | 600 mg/L | 20 |

| Acetone | 1-(1-Naphthyl)-2-thiourea | 4.3 g/L | Not Specified |

| Triethylene Glycol | 1-(1-Naphthyl)-2-thiourea | 86 g/L | Not Specified |

| Boiling Ethanol | 1-(1-Naphthyl)-2-thiourea | Soluble | ~78 |

| General Organic Solvents | 1-(1-Naphthyl)-2-thiourea | Sparingly Soluble | Not Specified |

Note: This data is for the positional isomer 1-(1-Naphthyl)-2-thiourea and should be used as an approximation for 1-(2-Naphthyl)-2-thiourea.

Based on the structure of 1-(2-Naphthyl)-2-thiourea and the data for its isomer, a qualitative solubility prediction in common laboratory solvents is as follows:

-

High Solubility: Likely in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where the polar thiourea group can interact effectively. Hot polar protic solvents like ethanol and methanol are also expected to be good solvents, particularly for recrystallization.

-

Moderate Solubility: Expected in ketones like acetone and esters like ethyl acetate.

-

Low to Insoluble: Predicted in nonpolar solvents such as hexane, toluene, and diethyl ether, as well as in water at room temperature.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data for 1-(2-Naphthyl)-2-thiourea, experimental determination is essential. The equilibrium solubility shake-flask method is a well-established and robust technique.

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment

-

1-(2-Naphthyl)-2-thiourea (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, ethyl acetate, hexane)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the equilibrium solubility determination protocol.

Caption: Workflow for the experimental determination of equilibrium solubility.

Detailed Procedure

-

Preparation of Standard Solutions: Prepare a stock solution of 1-(2-Naphthyl)-2-thiourea of a known concentration in a suitable solvent (e.g., DMSO or acetonitrile). From this stock, prepare a series of standard solutions of decreasing concentrations to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 1-(2-Naphthyl)-2-thiourea to a series of vials, each containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium has been reached.

-

Phase Separation: After equilibration, carefully remove the vials and allow any remaining solid to settle. To ensure complete removal of undissolved particles, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. Immediately dilute the filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve. This is a critical step to prevent precipitation of the compound upon cooling or solvent evaporation.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method. Determine the concentration of 1-(2-Naphthyl)-2-thiourea in the samples by comparing their response to the calibration curve.

-

Calculation of Solubility: Calculate the solubility of 1-(2-Naphthyl)-2-thiourea in each solvent by multiplying the measured concentration by the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

A thorough understanding of the solubility of 1-(2-Naphthyl)-2-thiourea is a cornerstone for its successful development as a therapeutic agent. This guide has provided a comprehensive overview of the theoretical principles governing its dissolution, presented available data for analogous compounds, and detailed a robust experimental protocol for its precise determination. By applying the principles and methodologies outlined herein, researchers can generate the critical solubility data needed to advance the study and application of this promising compound.

References

-

PubChem. 1-(1-Naphthyl)-2-thiourea. National Center for Biotechnology Information. [Link]

-

Wikipedia. α-Naphthylthiourea. [Link]

-

Otazo-Sánchez, E., et al. (2001). 1-(2-Furoyl)-3-(1-naphthyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 57(10), o1068-o1069. [Link]

-

El-Faham, A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(5), 4336-4347. [Link]

An In-Depth Technical Guide to the Stability and Degradation of 1-(2-Naphthyl)-2-thiourea

Introduction

1-(2-Naphthyl)-2-thiourea is an organosulfur compound featuring a naphthalene ring system linked to a thiourea functional group. Thiourea derivatives are a significant class of compounds in medicinal chemistry and materials science, recognized for a wide range of biological activities and applications.[1][2] The stability of such molecules is a critical parameter that dictates their shelf-life, therapeutic efficacy, and safety profile. Understanding the degradation pathways and the factors that influence the stability of 1-(2-Naphthyl)-2-thiourea is paramount for developing robust formulations, establishing appropriate storage conditions, and ensuring regulatory compliance.[3][4]

This guide provides a comprehensive technical overview of the stability and degradation profile of 1-(2-Naphthyl)-2-thiourea. It is intended for researchers, scientists, and drug development professionals, offering insights into potential degradation mechanisms, methodologies for stability assessment, and strategies for mitigating instability. The principles discussed are grounded in established chemical knowledge of the thiourea and naphthalene moieties and adhere to the standards set forth by regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7][8]

Physicochemical Properties Influencing Stability

The inherent stability of 1-(2-Naphthyl)-2-thiourea is governed by its molecular structure. Key features include:

-

The Thiourea Moiety (-NH-C(=S)-NH-): This group is the primary site of chemical reactivity. The thiocarbonyl group (C=S) is susceptible to both nucleophilic attack and oxidation.[9][10] The presence of lone pair electrons on the sulfur and nitrogen atoms makes them potential sites for protonation and complexation.

-

The Naphthalene Ring: This bicyclic aromatic system is generally stable but can be susceptible to photochemical degradation upon exposure to light, particularly UV radiation.[11][12][13][14] Its electron-donating or -withdrawing nature can influence the reactivity of the attached thiourea group.

-

C-N Bonds: The flexibility of the C-N bonds can lead to different molecular configurations (e.g., cis-trans isomers), which may exhibit varying stabilities.[15]

Primary Degradation Pathways

Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products and pathways.[3][16][17] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[3][4] For 1-(2-Naphthyl)-2-thiourea, the principal degradation pathways are anticipated to be hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis involves the reaction of the molecule with water. The thiourea group is the most probable site for hydrolysis.

-

Mechanism: The thiocarbonyl carbon is electrophilic and can be attacked by the nucleophile water. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the sulfur or a nitrogen atom may be protonated, increasing the electrophilicity of the thiocarbonyl carbon and making it more susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the nucleophile is the hydroxide ion (OH-), which is stronger than water, leading to a more rapid degradation.

-

-

Potential Products: Hydrolysis is expected to cleave the C-N bonds, potentially yielding 2-naphthylamine, urea derivatives, and hydrogen sulfide or related sulfur compounds. The cooperative action of the thiourea group can influence the hydrolysis of nearby functional groups.[18][19][20]

Oxidative Degradation

The sulfur atom in the thiourea moiety is readily oxidized.[9][10] Common laboratory oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[10][21]

-

Mechanism: Oxidation of thioureas can proceed through several stages. A common initial product is the corresponding formamidine disulfide, formed by the coupling of two thiourea molecules.[10] Further oxidation can lead to the formation of thiourea dioxide, and ultimately, the sulfur can be oxidized to sulfate ions (SO₄²⁻).[9][21][22] The thiourea group may also be converted to a urea (C=O) group under strong oxidative conditions.[21]

-

Potential Products:

-

1-(2-Naphthyl)-formamidine disulfide

-

1-(2-Naphthyl)-urea

-

Sulfate ions

-

Photolytic Degradation

Photodegradation occurs when the molecule absorbs light energy, leading to chemical breakdown. The naphthalene ring system is a strong chromophore, making 1-(2-Naphthyl)-2-thiourea susceptible to degradation upon exposure to UV or even visible light.[11][12][13][14][23]

-

Mechanism: Upon absorbing photons, the molecule is promoted to an excited electronic state. This excited state can undergo various reactions, including bond cleavage, rearrangement, or reaction with oxygen to form reactive oxygen species (ROS) like superoxide and hydroxyl radicals, which in turn degrade the molecule.[11][14] The degradation of naphthalene derivatives often involves the formation of hydroxylated species (naphthols) and subsequent ring-opening products.[12]

-

Potential Products:

-

Hydroxylated naphthalenes

-

Products resulting from the cleavage of the thiourea side chain

-

Complex polymeric materials

-

Methodology for Stability Assessment: A Forced Degradation Protocol

A robust stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the technique of choice.[24][25] The following protocol outlines a systematic approach to forced degradation studies, aligned with ICH guidelines.[3][17]

Experimental Workflow

The logical flow of a forced degradation study is critical for obtaining reliable and interpretable data.

Caption: Workflow for a forced degradation study.

Detailed Experimental Protocols

Causality: The conditions below are chosen to induce meaningful degradation (typically 5-20%) without leading to complete destruction of the molecule, which would obscure the primary degradation pathways.[17] The use of a control sample is crucial to differentiate stress-induced degradation from inherent instability in the solvent system.

A. Acid Hydrolysis

-

Prepare a 1 mg/mL solution of 1-(2-Naphthyl)-2-thiourea in a suitable organic solvent (e.g., acetonitrile).

-

Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

B. Base Hydrolysis

-

Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH instead of HCl.

-

Due to the potentially faster reaction rate, conduct the incubation at a lower temperature (e.g., 40°C or room temperature).

-

Neutralize aliquots with an equivalent amount of 0.1 M HCl before analysis.

C. Oxidative Degradation

-

Dissolve 1-(2-Naphthyl)-2-thiourea in a suitable solvent.

-

Add a solution of hydrogen peroxide to achieve a final concentration of ~3% H₂O₂.

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction by withdrawing aliquots at various time points.

-

Dilute directly with the mobile phase for analysis.

D. Photostability Testing

-

Expose the solid drug substance and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[5][6]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

After exposure, dissolve the solid samples and analyze all samples by HPLC.

E. Thermal Degradation

-

Place the solid drug substance in a stability chamber at elevated temperature and humidity (e.g., 80°C / 75% RH).

-

Analyze samples at predetermined intervals.

Data Evaluation and Presentation

The results of the forced degradation studies should be summarized to provide a clear overview of the molecule's stability profile.

Table 1: Summary of Forced Degradation Results for 1-(2-Naphthyl)-2-thiourea

| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent | % Total Degradation | Major Degradants (Retention Time) |

| Control | Acetonitrile/Water | 24 h | >99.5% | <0.5% | - |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | 91.2% | 8.8% | D1 (4.5 min), D2 (6.1 min) |

| Base Hydrolysis | 0.1 M NaOH, 40°C | 12 h | 85.5% | 14.5% | D3 (5.2 min), D1 (4.5 min) |

| Oxidation | 3% H₂O₂, RT | 6 h | 88.1% | 11.9% | D4 (7.8 min) |

| Photolysis | ICH Q1B | - | 94.3% | 5.7% | D5 (8.2 min) |

| Thermal | 80°C / 75% RH (Solid) | 48 h | 98.9% | 1.1% | Minor peaks observed |

(Note: Data presented is illustrative and must be generated through empirical studies.)

Degradation Pathway Elucidation

The combination of chromatographic separation with mass spectrometry is a powerful tool for identifying the structures of degradation products. This allows for the construction of a putative degradation map.

Caption: Putative degradation pathways of 1-(2-Naphthyl)-2-thiourea.

Conclusion

The stability of 1-(2-Naphthyl)-2-thiourea is a multifaceted issue primarily dictated by the reactivity of the thiourea functional group and the photosensitivity of the naphthalene ring. This molecule is susceptible to degradation under hydrolytic (especially basic), oxidative, and photolytic stress conditions. A comprehensive understanding of these degradation pathways, achieved through systematic forced degradation studies, is a non-negotiable step in the pharmaceutical development process. The insights gained are crucial for developing a stable formulation, defining appropriate packaging and storage conditions, and establishing a validated, stability-indicating analytical method to ensure the quality, safety, and efficacy of any potential drug product.

References

- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.

-

Wikipedia. (n.d.). Thiourea. Wikipedia. [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- Nedelkovski, V., et al. (n.d.).

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

-

PubMed. (2017). Kinetics and Mechanism of the Oxidation of Thiourea Dioxide by Iodine in a Slightly Acidic Medium. National Center for Biotechnology Information. [Link]

-

911Metallurgist. (2017). Thiourea. 911Metallurgist. [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]

-

PubMed. (1946). Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. NIH. [Link]

-

ACS Publications. (2023). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (n.d.). Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. NIH. [Link]

-

ACS Publications. (n.d.). The SN1 hydrolysis of isothioureas. 2. [Link]

-

ResearchGate. (n.d.). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. [Link]

-

RSC Publishing. (2025). Photodegradation of naphthalene-derived particle oxidation products. Environmental Science: Atmospheres. [Link]

-

Taylor & Francis Online. (2019). Photodegradation of naphthalene over Fe3O4 under visible light irradiation. [Link]

-

ResearchGate. (n.d.). (PDF) Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. [Link]

-

Journal of Physical Science. (2018). Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea. [Link]

-

RSC Publishing. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. [Link]

-

PubChem. (n.d.). Alpha-Naphthylthiourea. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). α-Naphthylthiourea. Wikipedia. [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

International Journal of Advanced Technology in Engineering and Science. (n.d.). a photometric titration method for the determination of thiourea function and its application to the analysis. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

ILO-WHO. (n.d.). ICSC 0973 - alpha-NAPHTHYLTHIOUREA. [Link]

-

RSC Publishing. (n.d.). Reactive oxygen species in aerobic decomposition of thiourea dioxides. [Link]

-

Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. [Link]

-

PubChem. (n.d.). 1-(2-Naphthyl)-2-thiourea. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2011). (PDF) Oxidation of Thiourea and Substituted Thioureas. [Link]

-

ResearchGate. (n.d.). Naphthylthiourea, a- | Request PDF. [Link]

Sources

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Official web site : ICH [ich.org]

- 7. ikev.org [ikev.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. Thiourea - Wikipedia [en.wikipedia.org]

- 10. Thiourea - 911Metallurgist [911metallurgist.com]

- 11. idk.org.rs [idk.org.rs]

- 12. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. researchgate.net [researchgate.net]

- 15. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]

- 16. acdlabs.com [acdlabs.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. jocpr.com [jocpr.com]

- 22. Kinetics and Mechanism of the Oxidation of Thiourea Dioxide by Iodine in a Slightly Acidic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]

- 24. biorxiv.org [biorxiv.org]

- 25. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Acute Toxicity of 1-(2-Naphthyl)-2-thiourea (ANTU)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Naphthyl)-2-thiourea, commonly known as ANTU, is a potent rodenticide characterized by its profound and selective acute toxicity, primarily targeting the pulmonary system. This technical guide provides a comprehensive overview of the acute toxicological profile of ANTU. It delves into the compound's lethal dosage across various species, elucidates the intricate mechanisms of its toxicity, details the clinical manifestations of poisoning, and outlines standardized methodologies for its toxicological assessment. The content is structured to offer not just a recitation of facts, but a causal narrative that explains the "why" behind the experimental observations and protocols, empowering researchers and drug development professionals with actionable insights.

Introduction: The Toxicological Significance of ANTU

Initially introduced as a rodenticide, 1-(2-Naphthyl)-2-thiourea (ANTU) quickly became a subject of significant toxicological interest due to its high potency and species-specific toxicity.[1] It is a white, crystalline powder, though commercial preparations may appear off-white or gray.[1][2] While its use as a rodenticide has diminished in some regions, its unique mechanism of inducing pulmonary edema has established it as a valuable experimental tool for studying lung injury and edema.[3][4] Understanding the acute toxicity of ANTU is therefore crucial not only for assessing its environmental and health risks but also for its application in modeling pulmonary distress in preclinical research.

This guide will navigate the critical aspects of ANTU's acute toxicity, beginning with its lethal dose-response relationship and culminating in a detailed examination of the molecular and cellular events that precipitate its toxic effects.

Quantitative Assessment of Acute Toxicity: Lethal Dose (LD50)

The acute toxicity of a substance is quantitatively expressed by its LD50, the statistically derived single dose that can be expected to cause death in 50% of the animals tested.[5] The LD50 of ANTU exhibits significant variability across different species, highlighting a key aspect of its toxicological profile.

| Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | 6-8 | [6] |

| Dog | Oral | 0.38 | [1][7] |

| Mouse | Oral | 5 | [7] |

| Monkey | Oral | 4250 | [7] |

| Rabbit | Oral | ~1000 | [7] |

This table summarizes the median lethal dose (LD50) of ANTU in various animal species via the oral route. The significant differences in LD50 values underscore the species-specific nature of ANTU's toxicity.

The pronounced susceptibility of rats and dogs compared to monkeys underscores the metabolic and physiological differences that dictate the toxicokinetics and toxicodynamics of ANTU. This variability necessitates careful species selection in toxicological studies and risk assessment.

Mechanism of Acute Toxicity: A Cascade to Pulmonary Edema

The primary and most dramatic manifestation of acute ANTU poisoning is the rapid development of massive pulmonary edema.[1] The toxicity is not caused by the parent compound itself but by its metabolic bioactivation.

Metabolic Bioactivation

ANTU is metabolized primarily in the liver and lungs by the cytochrome P450 mixed-function oxidase system.[1] This enzymatic process converts the relatively inert thiourea moiety into reactive metabolites. The conversion to the essentially nontoxic α-naphthylurea (ANU) also occurs, but it is the generation of atomic sulfur and a reactive metabolite containing the carbonyl carbon of ANTU that are implicated in the toxic effects.[1]

The following diagram illustrates the metabolic pathway of ANTU:

Caption: Metabolic pathway of ANTU bioactivation.

Endothelial Injury and Increased Permeability

The reactive metabolites generated from ANTU's metabolism are highly electrophilic and readily bind to macromolecules within the pulmonary endothelium. This covalent binding is a critical initiating event that leads to cellular damage. The damage is particularly targeted at the endothelial cells of the pulmonary capillaries and venules.

This endothelial injury disrupts the integrity of the alveolar-capillary barrier, leading to a significant increase in vascular permeability. The consequence is the leakage of protein-rich fluid from the capillaries into the interstitial space and subsequently into the alveoli, resulting in severe pulmonary edema.

The Role of Oxidative Stress

There is evidence to suggest that oxidative stress plays a role in ANTU-induced lung injury. The generation of reactive oxygen species (ROS), such as hydroxyl radicals, contributes to the endothelial damage. Studies have shown that antioxidants can offer some protection against ANTU's toxic effects.

The signaling cascade leading to ANTU-induced pulmonary edema can be visualized as follows:

Caption: Generalized workflow for an acute oral toxicity study.

Step-by-Step Methodology (Adapted from OECD Guideline 425: Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a sequential dosing method that allows for the determination of the LD50 with a reduced number of animals.

-

Animal Selection and Housing:

-

Use healthy, young adult rodents (e.g., rats, mice) of a single sex (females are often preferred as they are generally slightly more sensitive). [8] * House animals individually or in small groups under controlled environmental conditions (temperature, humidity, light cycle).

-

Acclimatize animals to laboratory conditions for at least 5 days prior to the study.

-

-

Dose Preparation:

-

The test substance should be dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The toxicological properties of the vehicle should be known. [5] * Prepare fresh dose formulations for each day of dosing.

-

-

Dosing Procedure:

-

Fast animals prior to dosing (e.g., overnight for rats, with water ad libitum). [9] * Administer the substance in a single dose by oral gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions. [5] * The initial dose is selected based on existing data or a default value.

-

-

Sequential Dosing (Up-and-Down Method):

-

Dose one animal at the starting dose.

-

If the animal survives, the dose for the next animal is increased by a specific factor (e.g., 3.2). [8] * If the animal dies, the dose for the next animal is decreased by the same factor. [8] * A minimum of 48 hours should elapse between dosing each animal to observe the outcome. [10] * The study continues until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

-

-

Observations:

-

Observe animals frequently on the day of dosing and at least once daily thereafter for up to 14 days. [11] * Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.

-

Record the time of death if it occurs.

-

Record body weights shortly before dosing and at least weekly thereafter.

-

-

Pathology:

-

Perform a gross necropsy on all animals at the end of the study.

-

Examine all major organs and tissues for abnormalities.

-

-

Data Analysis and Interpretation:

-

Calculate the LD50 and its confidence interval using appropriate statistical methods (e.g., maximum likelihood estimation), often with the aid of specialized software. [12] * The results are used to classify the substance according to its acute oral toxicity.

-

Conclusion

The acute toxicity of 1-(2-Naphthyl)-2-thiourea is a well-defined process initiated by metabolic bioactivation and culminating in severe, often fatal, pulmonary edema. Its species-specific toxicity highlights the importance of metabolic pathways in determining the toxicological outcome of a xenobiotic. The detailed understanding of its mechanism of action not only informs risk assessment but also provides a valuable model for studying acute lung injury. The standardized protocols for acute toxicity testing are essential for generating reliable and comparable data for regulatory and research purposes. This guide has synthesized the key technical aspects of ANTU's acute toxicity to provide a robust resource for the scientific community.

References

-

(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from [Link]

-

40 CFR Part 799 Subpart H -- Health Effects Test Guidelines - eCFR. (n.d.). Retrieved from [Link]

-

OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). (2001). OECD. Retrieved from [Link]

-